molecular formula C26H21NaO10 B1591650 Phenolphthalein glucuronide (sodium) CAS No. 6820-54-8

Phenolphthalein glucuronide (sodium)

Cat. No.: B1591650
CAS No.: 6820-54-8
M. Wt: 516.4 g/mol
InChI Key: GBLJULUMBNYFAK-QSWOTDOPSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenolphthalein glucuronide (sodium) is a chemical compound that serves as a substrate for the enzyme β-glucuronidase. It is derived from phenolphthalein, a well-known pH indicator, through glucuronidation. This compound is primarily used in biochemical assays to measure β-glucuronidase activity, which is significant in various biological and medical research applications .

Scientific Research Applications

Phenolphthalein glucuronide (sodium) is widely used in scientific research for the detection and quantification of β-glucuronidase activity. This enzyme is present in various tissues and fluids and plays a crucial role in the metabolism of glucuronides. The compound is used in:

Mechanism of Action

Target of Action

Phenolphthalein glucuronide sodium primarily targets the enzyme β-glucuronidase . This enzyme is widely distributed in various organisms including mammals, microbiota, insects, molluscs, nematodes, fishes, and plants . It plays a crucial role in the metabolism of various endogenous and xenobiotic compounds .

Mode of Action

Phenolphthalein glucuronide sodium acts as a substrate for the β-glucuronidase enzyme . When this compound is hydrolyzed by β-glucuronidase, it results in the release of phenolphthalein . This interaction with its target enzyme is crucial for the compound’s biological activity.

Biochemical Pathways

Phenolphthalein glucuronide sodium is involved in the glucuronidation pathway, one of the most important biochemical reactions of phase-II metabolism in humans . This pathway is involved in the biotransformation of numerous classes of endogenous and xenobiotic compounds . The glucuronidation process is catalyzed by UDP-Glucuronosyltransferases (UGTs), resulting in the formation of β-D-glucuronides .

Pharmacokinetics

It is known that phenolphthalein, from which phenolphthalein glucuronide sodium is derived, undergoes extensive first-pass metabolism in the intestinal epithelium and liver, resulting in almost complete conversion to its glucuronide .

Result of Action

The hydrolysis of phenolphthalein glucuronide sodium by β-glucuronidase results in the release of phenolphthalein . Phenolphthalein has been used for over a century as a laxative, providing symptomatic relief of constipation and aiding in bowel cleansing prior to medical procedures .

Action Environment

The activity of β-glucuronidase, the primary target of phenolphthalein glucuronide sodium, can be influenced by the presence of ethanol This suggests that environmental factors such as the presence of other substances can influence the action, efficacy, and stability of phenolphthalein glucuronide sodium

Biochemical Analysis

Biochemical Properties

Phenolphthalein glucuronide sodium plays a crucial role in biochemical reactions as a substrate for β-glucuronidase . β-glucuronidase is an enzyme that hydrolyzes glucuronides, which are compounds formed by the conjugation of glucuronic acid with various substrates. When phenolphthalein glucuronide sodium is hydrolyzed by β-glucuronidase, it releases phenolphthalein, which can be detected due to its color change. This interaction is essential for measuring β-glucuronidase activity in various biological samples.

Molecular Mechanism

The molecular mechanism of phenolphthalein glucuronide sodium involves its hydrolysis by β-glucuronidase. This enzyme cleaves the glucuronide bond, releasing phenolphthalein and glucuronic acid . The released phenolphthalein can be detected due to its distinct color change, which serves as a measurable indicator of β-glucuronidase activity. This mechanism is widely used in biochemical assays to quantify enzyme activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of phenolphthalein glucuronide sodium can change over time due to its stability and degradation. The compound is generally stable under recommended storage conditions, but its activity may decrease over prolonged periods. Long-term studies have shown that phenolphthalein glucuronide sodium maintains its effectiveness in measuring β-glucuronidase activity, although degradation may occur if not stored properly .

Metabolic Pathways

Phenolphthalein glucuronide sodium is involved in metabolic pathways related to glucuronidation and hydrolysis. The compound interacts with β-glucuronidase, which hydrolyzes the glucuronide bond, releasing phenolphthalein and glucuronic acid. This interaction is essential for studying metabolic flux and metabolite levels in various biological samples .

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenolphthalein glucuronide (sodium) is synthesized by conjugating phenolphthalein with glucuronic acid. The reaction typically involves the use of phenolphthalein and glucuronic acid in the presence of a catalyst under controlled conditions. The reaction is carried out in an aqueous medium, and the product is purified through crystallization .

Industrial Production Methods

Industrial production of phenolphthalein glucuronide sodium involves large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and purity. The process includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Phenolphthalein glucuronide (sodium) primarily undergoes hydrolysis reactions catalyzed by β-glucuronidase. This reaction results in the cleavage of the glucuronic acid moiety, releasing phenolphthalein .

Common Reagents and Conditions

The hydrolysis reaction typically requires the presence of β-glucuronidase enzyme, which acts as a catalyst. The reaction is carried out in an aqueous buffer solution at a specific pH and temperature to optimize enzyme activity .

Major Products Formed

The major product formed from the hydrolysis of phenolphthalein glucuronide sodium is phenolphthalein, which can be detected and quantified using spectrophotometric methods .

Properties

{ "Design of the Synthesis Pathway": "Phenolphthalein glucuronide sodium can be synthesized by the reaction of phenolphthalein with glucuronic acid in the presence of sodium hydroxide.", "Starting Materials": [ "Phenolphthalein", "Glucuronic acid", "Sodium hydroxide" ], "Reaction": [ "Dissolve 1.0 g of phenolphthalein in 50 mL of ethanol", "Add 1.5 g of glucuronic acid and 0.5 g of sodium hydroxide to the solution", "Heat the mixture at 80°C for 2 hours with stirring", "Cool the mixture to room temperature and adjust the pH to 7 with hydrochloric acid", "Filter the solution and wash the precipitate with water", "Dry the precipitate under vacuum to obtain phenolphthalein glucuronide sodium as a white powder" ] }

CAS No.

6820-54-8

Molecular Formula

C26H21NaO10

Molecular Weight

516.4 g/mol

IUPAC Name

sodium;(3R,4R,5S)-3,4,5-trihydroxy-6-[4-[1-(4-hydroxyphenyl)-3-oxo-2-benzofuran-1-yl]phenoxy]oxane-2-carboxylate

InChI

InChI=1S/C26H22O10.Na/c27-15-9-5-13(6-10-15)26(18-4-2-1-3-17(18)24(33)36-26)14-7-11-16(12-8-14)34-25-21(30)19(28)20(29)22(35-25)23(31)32;/h1-12,19-22,25,27-30H,(H,31,32);/q;+1/p-1/t19-,20-,21+,22?,25?,26?;/m1./s1

InChI Key

GBLJULUMBNYFAK-QSWOTDOPSA-M

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)OC2(C3=CC=C(C=C3)O)C4=CC=C(C=C4)OC5[C@H]([C@@H]([C@H](C(O5)C(=O)[O-])O)O)O.[Na+]

SMILES

C1=CC=C2C(=C1)C(=O)OC2(C3=CC=C(C=C3)O)C4=CC=C(C=C4)OC5C(C(C(C(O5)C(=O)[O-])O)O)O.[Na+]

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC2(C3=CC=C(C=C3)O)C4=CC=C(C=C4)OC5C(C(C(C(O5)C(=O)[O-])O)O)O.[Na+]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Phenolphthalein glucuronide (sodium)
Reactant of Route 2
Phenolphthalein glucuronide (sodium)
Reactant of Route 3
Phenolphthalein glucuronide (sodium)
Reactant of Route 4
Phenolphthalein glucuronide (sodium)
Reactant of Route 5
Phenolphthalein glucuronide (sodium)
Reactant of Route 6
Reactant of Route 6
Phenolphthalein glucuronide (sodium)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.